

Physicochemical Characteristics of Boc-2-methyl-Aze-OH: A Technical Guide

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Compound of Interest

Compound Name: 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of N-tert-butoxycarbonyl-2-methyl-azetidine-2-carboxylic acid (Boc-2-methyl-Aze-OH). This unique, non-canonical amino acid is of growing interest in medicinal chemistry and drug discovery due to the conformational constraints imposed by the four-membered azetidine ring and the additional steric hindrance from the 2-methyl group. This guide details its chemical properties, provides established experimental protocols for its characterization, and explores its potential applications in drug development.

Core Physicochemical Data

While extensive experimental data for Boc-2-methyl-Aze-OH is not readily available in the public domain, its properties can be reliably estimated based on the well-characterized parent compound, Boc-Aze-OH, and the known effects of methyl substitution on cyclic amino acids. The introduction of a methyl group at the C2 position is expected to increase lipophilicity and steric bulk, which can influence solubility, melting point, and chromatographic behavior.

Property	Boc-Aze-OH (Experimental)	Boc-2-methyl-Aze-OH (Estimated)	Data Source/Justification
Molecular Formula	C ₉ H ₁₅ NO ₄	C ₁₀ H ₁₇ NO ₄	Addition of a CH ₂ group.
Molecular Weight	201.22 g/mol [1]	215.25 g/mol	Calculated based on molecular formula.
Melting Point	105-110 °C	Expected to be slightly higher due to increased molecular weight and potentially altered crystal packing.	General principle of methyl substitution effect.
Solubility	Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol	Expected to have similar solubility in organic solvents, potentially with slightly increased solubility in less polar solvents and decreased solubility in polar solvents.	Increased lipophilicity due to the methyl group.
pKa	~4.0 (for the carboxylic acid)	Expected to be similar to Boc-Aze-OH, as the electronic effect of the 2-methyl group on the carboxylate is minimal.	Inductive effect of an alkyl group is small.
Appearance	White to off-white solid	White to off-white solid	Typical appearance for protected amino acids.

Synthesis and Characterization

The synthesis of Boc-2-methyl-Aze-OH can be achieved through a multi-step process, beginning with the construction of the 2-methyl-azetidine-2-carboxylic acid core, followed by N-protection with the Boc group. A plausible synthetic route is outlined below.^[2]

Synthetic Workflow



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Caption: Synthetic pathway for Boc-2-methyl-Aze-OH.

Experimental Protocols for Characterization

The successful synthesis and purity of Boc-2-methyl-Aze-OH can be confirmed using standard analytical techniques for protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation of the final compound.

Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- **¹H NMR Analysis:** Acquire a proton NMR spectrum. Key signals to expect are:
 - A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector.
 - A singlet for the methyl group at the 2-position.
 - Multiplets for the diastereotopic protons of the azetidine ring.

- A broad singlet for the carboxylic acid proton (if not exchanged with D₂O).
- ¹³C NMR Analysis: Acquire a carbon NMR spectrum. Diagnostic peaks include:
 - The quaternary carbon of the Boc group around 80 ppm.
 - The methyl carbons of the Boc group around 28 ppm.
 - The carbonyl carbon of the Boc group around 155 ppm.
 - The carboxylic acid carbonyl carbon around 170-180 ppm.
 - The quaternary carbon at the 2-position of the azetidine ring.
 - The methyl carbon at the 2-position.
 - Carbons of the azetidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Protocol:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Analysis: Use electrospray ionization (ESI) in negative ion mode to observe the deprotonated molecule $[M-H]^-$ or in positive ion mode to observe the sodiated adduct $[M+Na]^+$. The expected exact mass for C₁₀H₁₇NO₄ can be calculated and compared with the experimental value.

High-Performance Liquid Chromatography (HPLC)

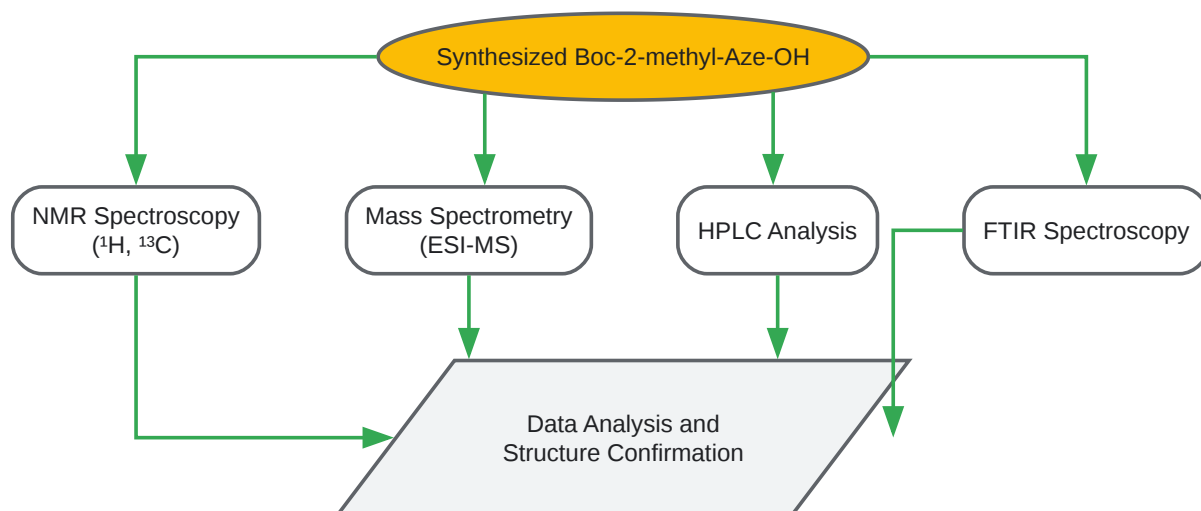
HPLC is employed to assess the purity of the compound.

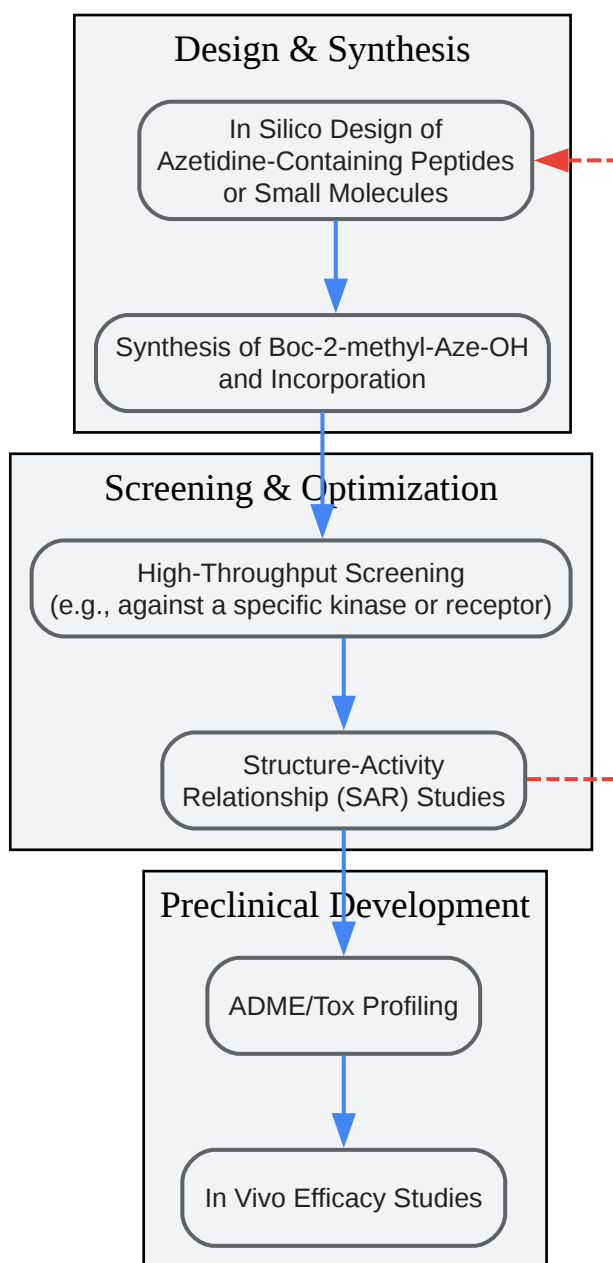
Protocol:

- System: A reverse-phase C18 column is typically used.

- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common mobile phase system.
- Detection: UV detection at 210-220 nm is suitable for detecting the amide and carboxyl functional groups.
- Analysis: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Workflow for Physicochemical Characterization





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